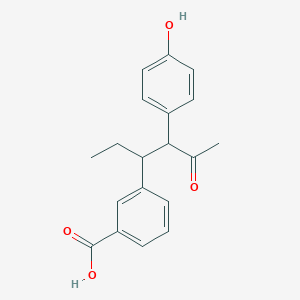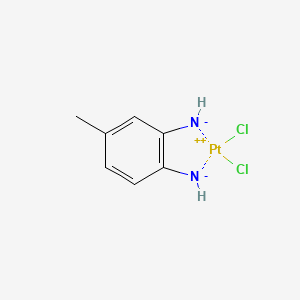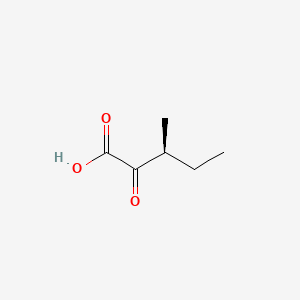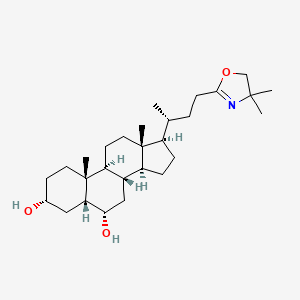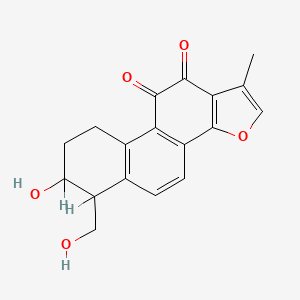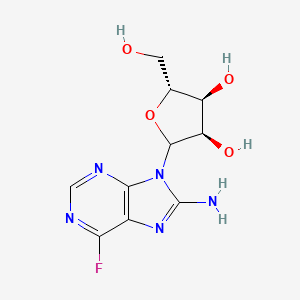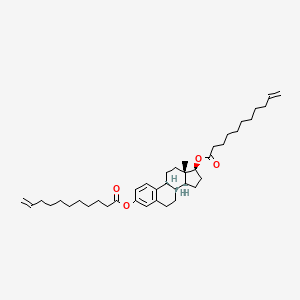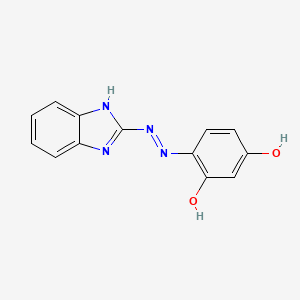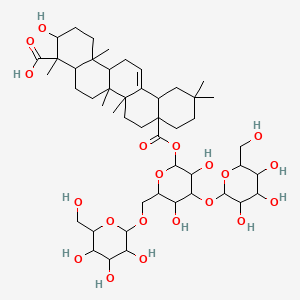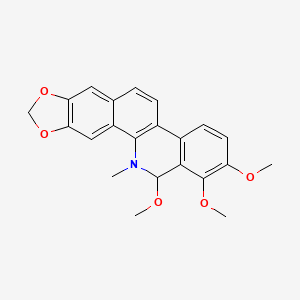
安古林
描述
安哥林是一种从花椒属植物(Zanthoxylum nitidum (Roxb.) DC.)根部分离得到的苯并菲啶生物碱。 它以其对 IL-6/STAT3 信号通路的选择性强效抑制而闻名,使其成为一种很有前景的癌症治疗候选药物 .
科学研究应用
安哥林在科学研究中有多种应用,包括:
化学: 安哥林被用作研究苯并菲啶生物碱及其化学性质的模型化合物.
生物学: 它被用于研究 IL-6/STAT3 信号通路及其在细胞过程中的作用.
5. 作用机理
安哥林通过选择性抑制 IL-6/STAT3 信号通路发挥其作用。 它抑制 STAT3 磷酸化及其靶基因表达,导致具有组成型激活的 STAT3 的人癌细胞生长抑制 . 这种机制使安哥林成为开发靶向 STAT3 信号通路的抗癌药物的有希望的先导化合物 .
类似化合物:
安哥林的独特性: 安哥林对 IL-6/STAT3 信号通路的特异性抑制使其与其他苯并菲啶生物碱区别开来。 它抑制 STAT3 磷酸化和靶基因表达的能力使其成为一种独特且很有前景的癌症治疗候选药物 .
作用机制
Target of Action
Angoline is a potent and selective inhibitor of the IL6/STAT3 signaling pathway . The IL6/STAT3 pathway plays a crucial role in cellular processes such as growth, survival, and differentiation . It is particularly important in the context of cancer, where it is often constitutively activated .
Mode of Action
Angoline interacts with its target, the STAT3 protein, by inhibiting its phosphorylation . This prevents STAT3 from activating its target genes, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by Angoline is the IL6/STAT3 signaling pathway . By inhibiting the phosphorylation of STAT3, Angoline disrupts this pathway, leading to a decrease in the expression of STAT3 target genes . These genes are often involved in promoting cell proliferation, especially in cancer cells .
Result of Action
The primary result of Angoline’s action is the inhibition of cancer cell proliferation . By inhibiting the phosphorylation of STAT3 and the subsequent activation of its target genes, Angoline effectively halts the proliferation of cancer cells .
生化分析
Biochemical Properties
Angoline plays a crucial role in biochemical reactions, particularly in the inhibition of the IL6/STAT3 signaling pathway. It inhibits STAT3 phosphorylation and its target gene expression, thereby impeding cancer cell proliferation . Angoline interacts with various enzymes and proteins, including STAT3, STAT1, and NF-κB, although it exhibits selective inhibition primarily towards STAT3 with an IC50 of 11.56 μM .
Cellular Effects
Angoline exerts significant effects on various cell types and cellular processes. It inhibits the proliferation of cancer cells such as MDA-MB-231, H4, and HepG2 by affecting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting STAT3 phosphorylation, Angoline disrupts the downstream signaling cascade, leading to reduced expression of genes involved in cell survival and proliferation .
Molecular Mechanism
At the molecular level, Angoline exerts its effects through the inhibition of the IL6/STAT3 signaling pathway. It binds to STAT3, preventing its phosphorylation and subsequent activation. This inhibition leads to a decrease in the expression of STAT3 target genes, which are crucial for cell proliferation and survival . Additionally, Angoline does not inhibit protein kinase C, distinguishing it from other benzophenanthridine alkaloids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Angoline have been observed to change over time. Angoline remains stable under standard storage conditions (4°C, protected from light) and exhibits consistent inhibitory effects on STAT3 phosphorylation over extended periods . Long-term studies have shown that Angoline maintains its efficacy in inhibiting cancer cell proliferation without significant degradation .
Dosage Effects in Animal Models
The effects of Angoline vary with different dosages in animal models. At lower doses, Angoline effectively inhibits STAT3 phosphorylation and cancer cell proliferation. At higher doses, potential toxic or adverse effects may be observed . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
Angoline is involved in metabolic pathways related to the IL6/STAT3 signaling pathway. It interacts with enzymes and cofactors that regulate STAT3 phosphorylation and gene expression . By inhibiting STAT3, Angoline affects metabolic flux and metabolite levels, leading to altered cellular metabolism and reduced cancer cell proliferation .
Transport and Distribution
Within cells and tissues, Angoline is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that Angoline reaches its target sites to exert its inhibitory effects on STAT3 phosphorylation .
Subcellular Localization
Angoline’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that Angoline effectively inhibits STAT3 phosphorylation and disrupts the downstream signaling cascade .
准备方法
合成路线及反应条件: 安哥林可以通过利用 STAT3 响应性基因报告基因检测法,对花椒属植物的甲醇提取物进行生物测定引导的分馏来合成
工业生产方法: 目前,关于安哥林的工业化大规模生产方法的信息有限。 大多数可用数据集中在实验室规模的合成和从天然来源中分离 .
化学反应分析
反应类型: 安哥林会发生多种化学反应,包括:
氧化: 安哥林可以在特定条件下被氧化,但详细的反应机理尚未得到充分的记录。
还原: 涉及安哥林的还原反应不太常见,也未得到很好的研究。
常用试剂和条件: 与安哥林反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 具体条件取决于所需的反应和产物 .
主要产物: 由涉及安哥林的反应形成的主要产物取决于反应类型。 例如,氧化可能产生不同的氧化衍生物,而取代反应可以产生各种取代的苯并菲啶衍生物 .
相似化合物的比较
Chelerythrine: Another benzophenanthridine alkaloid known for its biological activities, including inhibition of protein kinase C (PKC).
Sanguinarine: A related alkaloid with similar structural features and biological activities, including anti-cancer properties.
Uniqueness of Angoline: Angoline’s selective inhibition of the IL-6/STAT3 signaling pathway sets it apart from other benzophenanthridine alkaloids. Its ability to inhibit STAT3 phosphorylation and target gene expression makes it a unique and promising candidate for cancer therapy .
属性
IUPAC Name |
1,2,13-trimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-23-20-14(6-5-12-9-17-18(10-15(12)20)28-11-27-17)13-7-8-16(24-2)21(25-3)19(13)22(23)26-4/h5-10,22H,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWAKZBZWYHYCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C=CC(=C2OC)OC)C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943391 | |
| Record name | 1,2,13-Trimethoxy-12-methyl-12,13-dihydro-9H-[1,3]benzodioxolo[5,6-c]phenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21080-31-9 | |
| Record name | 12,13-Dihydro-1,2,13-trimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21080-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Angoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021080319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,13-Trimethoxy-12-methyl-12,13-dihydro-9H-[1,3]benzodioxolo[5,6-c]phenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


